3-(3-bromophenyl)-5-methyl-4H-pyrazole
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Overview
Description
3-(3-Bromophenyl)-5-methyl-4H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 5-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-5-methyl-4H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with acetylacetone under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-methyl-4H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Coupling Products: Biaryl compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
3-(3-Bromophenyl)-5-methyl-4H-pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, analgesic, and anticancer properties.
Materials Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-methyl-4H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrazole ring modulates its electronic properties, facilitating various biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-methyl-4H-pyrazole
- 3-(3-Chlorophenyl)-5-methyl-4H-pyrazole
- 3-(3-Bromophenyl)-4H-pyrazole
Uniqueness
3-(3-Bromophenyl)-5-methyl-4H-pyrazole is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design .
Properties
Molecular Formula |
C10H9BrN2 |
---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-methyl-4H-pyrazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3 |
InChI Key |
WUOQVMPCKCNIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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